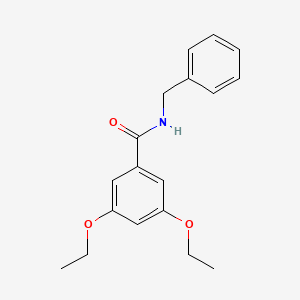

N-benzyl-3,5-diethoxybenzamide

Description

Significance of N-Benzyl Benzamide (B126) Derivatives in Contemporary Research

N-benzyl benzamide derivatives have emerged as significant players in various fields of contemporary research, demonstrating a remarkable range of biological activities. These compounds have been identified as potent inhibitors of crucial biological targets, leading to their investigation in oncology, neurodegenerative diseases, and metabolic disorders.

For instance, certain N-benzylbenzamide derivatives have been designed as potent tubulin polymerization inhibitors, exhibiting significant antiproliferative activities against various cancer cell lines. wikipedia.orgnih.gov By binding to the colchicine (B1669291) site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

In the context of neurodegenerative diseases, N-benzyl benzamide derivatives have been developed as selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. nih.gov Some of these inhibitors have shown promising results in improving cognitive function in preclinical models. nih.gov

Furthermore, the N-benzylbenzamide scaffold has been utilized to create dual-target modulators, such as those targeting soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ). acs.org Such compounds hold promise for the treatment of metabolic syndrome by simultaneously addressing conditions like diabetes and hypertension. acs.org The adaptability of the N-benzyl benzamide structure allows for fine-tuning of its properties to achieve desired biological effects, highlighting its continued importance in the development of novel therapeutic agents.

Overview of Benzamide Core Structures and their Biological Relevance

The benzamide core, the simplest amide derivative of benzoic acid, is a fundamental building block in medicinal chemistry. google.com Its presence in a multitude of approved drugs and clinical candidates underscores its biological relevance. The amide bond itself is a key feature, providing structural rigidity and the capacity for hydrogen bonding, which are crucial for molecular recognition at biological targets.

The biological activities of benzamide-containing compounds are diverse and well-documented. They are found in drugs with anti-inflammatory, antimicrobial, and anticancer properties. researchgate.net Substituted benzamides are used in psychiatry to modulate dopaminergic neurons, with amisulpride (B195569) being a notable example used in the treatment of schizophrenia and depression. The nature and position of substituents on the benzoyl ring and the amide nitrogen significantly influence the pharmacological profile of these compounds.

Scope and Research Focus on N-Benzyl-3,5-Diethoxybenzamide within Derivative Classes

Despite the extensive research into the N-benzyl benzamide class, This compound remains a largely uncharacterized molecule. There is a conspicuous absence of dedicated studies on its synthesis, physicochemical properties, and biological activity in the current scientific literature.

This article, therefore, aims to provide a comprehensive overview by leveraging the knowledge available for its structural components and closely related analogues. The research focus will be on a theoretical exploration of this compound, proposing a potential synthetic route and discussing its likely physicochemical properties. Furthermore, by examining the structure-activity relationships of other 3,5-disubstituted N-benzylbenzamides, such as the dihydroxy and dinitro derivatives, we can infer potential areas of biological relevance for the diethoxy compound.

It is crucial to emphasize that while the foundational information on the N-benzyl benzamide scaffold and the benzamide core is well-established, the specific discussions pertaining to this compound are, by necessity, speculative and intended to stimulate future empirical investigation into this scientifically uncharted territory.

Interactive Data Tables

Table 1: Physicochemical Properties of Benzamide and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility in Water |

| Benzamide | C₇H₇NO | 121.14 | 127-130 | Slightly soluble |

| N-Benzylbenzamide | C₁₄H₁₃NO | 211.26 | 104-106 | Insoluble |

| 3,5-Dimethoxybenzoic acid | C₉H₁₀O₄ | 182.17 | 182-185 | Slightly soluble |

| 4-Hydroxy-3,5-dimethoxybenzoic acid | C₉H₁₀O₅ | 198.17 | 204-207 | Data not readily available |

Note: Data for this compound is not available due to a lack of published research.

Table 2: Biological Activities of Representative N-Benzyl Benzamide Derivatives

| Derivative Class | Example Compound | Biological Target | Therapeutic Area |

| Tubulin Polymerization Inhibitors | Compound 20b wikipedia.org | Tubulin | Oncology |

| Butyrylcholinesterase Inhibitors | S11-1014 nih.gov | Butyrylcholinesterase | Neurodegenerative Diseases |

| sEH/PPARγ Modulators | Compound 14c acs.org | sEH and PPARγ | Metabolic Syndrome |

This table showcases the diverse biological activities of the N-benzyl benzamide scaffold.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-3,5-diethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c1-3-21-16-10-15(11-17(12-16)22-4-2)18(20)19-13-14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBHRXPRGEOAGBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)C(=O)NCC2=CC=CC=C2)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for N Benzyl 3,5 Diethoxybenzamide and Analogues

Established Methodologies for Benzamide (B126) Synthesis

The formation of the amide bond is the cornerstone of synthesizing N-benzyl-3,5-diethoxybenzamide. This is typically achieved by coupling a carboxylic acid derivative (the benzoyl moiety) with an amine (benzylamine).

Amidation Reactions and Coupling Agents

Amide bond formation is one of the most frequently performed reactions in medicinal chemistry and drug discovery. nih.gov The direct reaction between a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid. This is accomplished using a variety of coupling agents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. nih.govresearchgate.net

Commonly used coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt). nih.govresearchgate.net The carbodiimide (B86325) activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt can then react with this intermediate to generate an HOBt active ester, which is less susceptible to racemization and reacts efficiently with the amine to yield the desired amide. researchgate.net

More advanced and often more efficient coupling reagents are based on uronium or phosphonium (B103445) salts. peptide.comomizzur.com Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective, promoting rapid reactions with high yields. nih.govpeptide.comsigmaaldrich.com HATU, which is based on the more reactive HOAt (1-Hydroxy-7-azabenzotriazole), is often preferred for sterically hindered couplings due to its high reactivity and ability to suppress side reactions. peptide.comsigmaaldrich.com

The choice of coupling agent and reaction conditions, including the base (e.g., DIPEA) and solvent (e.g., DMF), is critical for optimizing the yield and purity of the final benzamide product. nih.gov

Table 1: Common Coupling Agents for Amide Synthesis

| Reagent | Type | Additive Often Used | Key Characteristics |

|---|---|---|---|

| EDC | Carbodiimide | HOBt | Water-soluble byproducts, widely used. nih.govresearchgate.net |

| DCC | Carbodiimide | HOBt | Forms insoluble dicyclohexylurea byproduct. peptide.com |

| HBTU | Aminium/Uronium | Base (e.g., DIPEA) | Fast reactions, high yields, low racemization. peptide.comsigmaaldrich.com |

| HATU | Aminium/Uronium | Base (e.g., DIPEA) | Highly reactive, good for hindered couplings, based on HOAt. peptide.comsigmaaldrich.com |

| PyBOP | Phosphonium | Base (e.g., DIPEA) | Generates OBt esters, suitable for routine synthesis. sigmaaldrich.com |

| COMU | Aminium/Uronium | Base (e.g., DIPEA) | Based on Oxyma Pure, considered safer and more efficient than benzotriazole-based reagents. peptide.com |

Precursor Chemistry for Benzoyl Moieties

The benzoyl portion of the target molecule is 3,5-diethoxybenzoic acid. The synthesis of this key precursor begins with a more readily available starting material, 3,5-dihydroxybenzoic acid. wikipedia.org This compound, also known as α-resorcylic acid, provides the correct substitution pattern for the eventual introduction of the ethoxy groups. wikipedia.org

The synthesis of 3,5-dihydroxybenzoic acid itself can be achieved via the disulfonation of benzoic acid, followed by hydrolysis in a process involving an alkaline fusion. wikipedia.orgorgsyn.orggoogle.com The crucial step to obtain the desired precursor is the Williamson ether synthesis. This reaction involves the O-alkylation of the two phenolic hydroxyl groups of 3,5-dihydroxybenzoic acid (or its corresponding ester, methyl 3,5-dihydroxybenzoate) using an ethylating agent such as ethyl iodide or diethyl sulfate (B86663) in the presence of a suitable base (e.g., potassium carbonate). google.com The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or DMF. Protecting the carboxylic acid as an ester during this step can prevent unwanted side reactions. google.comgoogle.com

Approaches to N-Alkylation/N-Benzylation

While the most direct route to this compound is the coupling of 3,5-diethoxybenzoic acid with benzylamine (B48309), alternative strategies focus on forming the N-benzyl bond at a different stage of the synthesis.

Direct Benzylation of Amides

An alternative synthetic pathway involves the direct N-benzylation of a pre-formed amide, in this case, 3,5-diethoxybenzamide. This approach requires the deprotonation of the amide N-H bond using a strong base, such as sodium hydride (NaH), to form an amidate anion. This nucleophilic anion can then react with a benzylating agent, typically benzyl (B1604629) bromide or benzyl chloride, in an SN2 reaction to form the N-benzyl bond. nih.govresearchgate.net

Careful control of reaction conditions is necessary to favor N-alkylation over competing O-alkylation, where the electrophile reacts at the amide oxygen. The choice of solvent and counter-ion can influence the regioselectivity of this reaction. While feasible, this method can be complicated by side reactions and may require harsher conditions than the direct amidation route. organic-chemistry.orgresearchgate.netnih.gov

Reductive Amination Pathways for N-Benzyl Formation

Reductive amination is a powerful and versatile method for forming C-N bonds and is widely used for the synthesis of primary, secondary, and tertiary amines. libretexts.orglibretexts.orgwikipedia.org In the context of synthesizing the N-benzyl group, this pathway involves the reaction of an aldehyde (benzaldehyde) with a primary amine.

The reaction proceeds in two main stages. First, the amine reacts with the carbonyl group of the aldehyde to form a hemiaminal intermediate, which then dehydrates to form an imine. libretexts.orgwikipedia.org Second, the resulting C=N double bond of the imine is reduced to a single bond. libretexts.orgmasterorganicchemistry.com This reduction can be achieved using a variety of reducing agents, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) and sodium cyanoborohydride (NaBH3CN) being particularly effective because they are mild enough not to reduce the starting aldehyde but are reactive enough to reduce the intermediate imine. masterorganicchemistry.comorganic-chemistry.org

Regioselective Introduction of Diethoxy Substituents

The regioselective synthesis of the 3,5-diethoxy pattern on the benzene (B151609) ring is a critical aspect of preparing the required benzoyl precursor. The starting material, 3,5-dihydroxybenzoic acid, is key to this selectivity. wikipedia.org

Due to the symmetry of the 3,5-disubstituted ring, the two hydroxyl groups are chemically equivalent. This inherent symmetry means that there is no issue of regioselectivity between the 3- and 5-positions; both are equally likely to react. The primary challenge is not one of position but of ensuring complete dialkylation rather than achieving a mixture of mono-ethylated and di-ethylated products.

The Williamson ether synthesis is the standard method employed. By using at least two equivalents of an ethylating agent (like ethyl iodide) and a suitable base (like K2CO3) under heating, the reaction can be driven to completion to form the desired 3,5-diethoxybenzoic acid or its ester. nih.gov The reaction's success hinges on achieving the complete conversion of both phenolic hydroxyls into ethyl ethers, thereby yielding the correct precursor for the subsequent amidation step.

Strategies for 3,5-Diethoxy Pattern Formation

The creation of the 3,5-diethoxy substitution pattern on a benzene ring is a critical step in the synthesis of this compound. The most prevalent and effective method for achieving this is through the Williamson ether synthesis. wikipedia.orgbyjus.com This classical organic reaction involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide. wikipedia.org

In the context of forming the 3,5-diethoxy pattern, the synthesis typically commences with a 3,5-dihydroxybenzoic acid or its ester derivative. This starting material provides the foundational benzene ring with hydroxyl groups at the desired positions. The hydroxyl groups are then deprotonated using a suitable base to form a more nucleophilic phenoxide.

A common procedure involves dissolving 3,5-dihydroxybenzoic acid in a polar aprotic solvent, such as acetone, and adding a base like potassium carbonate. chemicalbook.com Subsequently, an ethylating agent, such as diethyl sulfate or an ethyl halide (e.g., ethyl iodide or ethyl bromide), is introduced. The reaction mixture is heated to facilitate the SN2 reaction, where the phenoxide ions displace the halide or sulfate leaving group from the ethylating agent, resulting in the formation of the two ether linkages.

An analogous synthesis for the closely related 3,5-dimethoxybenzoic acid from 3,5-dihydroxybenzoic acid utilizes dimethyl sulfate as the alkylating agent in the presence of potassium carbonate and acetone, with the reaction proceeding at 55°C. chemicalbook.com After the etherification, a subsequent hydrolysis step with a strong base like sodium hydroxide (B78521) may be employed if the starting material was an ester, followed by acidification to yield the 3,5-diethoxybenzoic acid. chemicalbook.com

Table 1: Williamson Ether Synthesis for Dialkoxybenzoic Acids

| Starting Material | Alkylating Agent | Base | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 3,5-Dihydroxybenzoic acid | Dimethyl sulfate | Potassium carbonate | Acetone | 55°C | 3,5-Dimethoxybenzoic acid | 98% | chemicalbook.com |

The choice of base, solvent, and temperature are crucial parameters that can be optimized to maximize the yield and purity of the desired 3,5-diethoxybenzoic acid.

Analogous Ethers and Alkoxy Substitutions

The synthetic strategies for this compound can be adapted to produce a variety of analogues with different ether and alkoxy substitutions on the benzoyl moiety. This allows for the exploration of structure-activity relationships in various applications. The core synthetic approach remains the amidation reaction between a substituted benzoyl chloride and benzylamine.

The synthesis of analogues with different alkoxy groups, such as dimethoxy, dipropoxy, or dibenzyloxy groups, can be achieved by employing the corresponding dialkoxybenzoic acids. These, in turn, can be prepared from 3,5-dihydroxybenzoic acid using the appropriate alkylating agents in a Williamson ether synthesis, as detailed in the previous section.

For instance, the synthesis of N-benzyl-3,5-dinitrobenzamide derivatives has been reported, showcasing the versatility of the benzamide synthesis for incorporating different substituents on the aromatic ring. nih.gov While not alkoxy groups, the synthetic principle of reacting a substituted benzoyl chloride with benzylamine is directly transferable.

The general synthesis of N-substituted benzamides can be accomplished through various methods. One common approach is the acylation of an amine with a benzoyl chloride derivative. This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The synthesis of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, for example, involved the use of 1,1'-carbonyldiimidazole (B1668759) to activate the carboxylic acid for reaction with substituted benzylamines. researchgate.net This highlights an alternative to the use of acyl chlorides.

Novel Synthetic Route Development and Optimization

The development of more efficient, environmentally friendly, and rapid synthetic methods is a continuous effort in chemical synthesis. For this compound and its analogues, key areas of development include catalytic hydrogenation for related transformations and the application of microwave-assisted synthesis.

Catalytic Hydrogenation for Related N-Benzyl Piperidinol Synthesis

Catalytic hydrogenation is a powerful and widely used technique in organic synthesis, particularly for the removal of protecting groups. The N-benzyl group is a common protecting group for amines, and its removal via catalytic hydrogenation is a key step in many synthetic sequences. This is highly relevant to the synthesis of analogues or precursors where a free amine is required.

The deprotection of N-benzyl groups is often achieved using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. nih.gov However, the efficiency of this reaction can sometimes be hindered by the strong coordination of the product amine to the palladium catalyst. To overcome this, additives can be used. For example, the combination of Pd/C with niobic acid-on-carbon (Nb2O5/C) has been shown to significantly facilitate the hydrogenative deprotection of N-benzyl groups. nih.gov Acetic acid has also been found to facilitate the N-benzyl deprotection in certain contexts. nih.gov

In a related synthetic context, the synthesis of trifluperidol (B1206776) involves the catalytic hydrogenation of 1-benzyl-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol (B8813710) to remove the N-benzyl protecting group, yielding 4-[3-(trifluoromethyl)phenyl]-4-piperidinol. This demonstrates the utility of this method in preparing piperidinol scaffolds that could be incorporated into more complex molecules.

Furthermore, oxidative methods for debenzylation have also been developed as an alternative to hydrogenation. One such method employs alkali metal bromides and an oxidant like Oxone to achieve the oxidative debenzylation of N-benzyl amides under mild conditions. organic-chemistry.orgacs.org

Table 2: Conditions for N-Benzyl Deprotection

| Substrate Type | Reagents | Conditions | Outcome | Reference |

|---|---|---|---|---|

| N-benzyl dioctylamine | 1 mol% Pd/C, Nb2O5/C, H2 | Room temperature, MeOH | Deprotected amine in excellent yield | nih.gov |

| N-Boc, N-Benzyl protected 2-aminopyridine | 20% Pd(OH)2/C, H2, Acetic Acid | 60°C, EtOH | Deprotected amine | nih.gov |

Microwave-Assisted Synthesis Applications

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. rasayanjournal.co.in This technology is particularly well-suited for the synthesis of amides and related compounds.

The direct amidation of carboxylic acids and amines can be efficiently achieved under solvent-free conditions using a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) (CAN) in an open microwave reactor. nih.gov This method offers a green and rapid route to amides, avoiding the need for pre-activating the carboxylic acid or using coupling agents.

Microwave irradiation has also been successfully applied to the benzoylation of aromatic compounds. For instance, the use of a benzamide/sulfuryl chloride reagent under microwave conditions has been shown to dramatically reduce reaction times for benzoylation from hours to minutes. chemmethod.com

In a relevant example, the synthesis of N-benzyl-(3E,5E)-3,5-bis(2-hydroxybenzylidene)-4-piperidone was achieved in good yield by a condensation reaction under microwave irradiation for just 3 minutes. researchgate.netmdpi.com This demonstrates the potential for rapid synthesis of complex N-benzyl derivatives.

Table 3: Comparison of Conventional vs. Microwave-Assisted Benzoylation

| Method | Reagents | Reaction Time | Outcome | Reference |

|---|---|---|---|---|

| Conventional | Benzamide/Sulfuryl Chloride | 5-8 hours | Good regioselectivity and yield | chemmethod.com |

| Microwave-Assisted | Benzamide/Sulfuryl Chloride | 4-6 minutes | Enhanced reaction yield | chemmethod.com |

The application of microwave technology to the synthesis of this compound, either through the amidation of 3,5-diethoxybenzoic acid with benzylamine or the reaction of 3,5-diethoxybenzoyl chloride with benzylamine, presents a promising avenue for process optimization and green chemistry.

Structure Activity Relationship Sar Studies of N Benzyl Benzamide Derivatives

Impact of N-Benzyl Moiety Modifications on Biological Activity

The N-benzyl group plays a crucial role in the interaction of these derivatives with their biological targets. Alterations to this moiety, including substitutions on the benzyl (B1604629) ring and changes to the linker connecting it to the amide nitrogen, have profound effects on the pharmacological profile.

The nature and position of substituents on the benzyl ring can dramatically alter the biological activity of N-benzyl benzamide (B126) derivatives. Studies have shown that both electron-donating and electron-withdrawing groups can modulate potency and selectivity. For instance, in a series of N-benzyl piperidine (B6355638) derivatives designed as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), the introduction of substituents on the benzyl ring was a key strategy. nih.gov

Research on anticonvulsant (R)-N-benzyl 2-acetamido-3-methoxypropionamide has indicated that the 4'-position on the benzylamide can accommodate non-bulky, hydrophobic groups while retaining significant anticonvulsant activity. nih.gov This suggests that steric factors and lipophilicity in this region are critical determinants of efficacy.

| Compound | Benzyl Ring Substituent | Target | Activity |

| d5 | Unsubstituted | HDAC/AChE | HDAC IC50 = 0.17 µM, AChE IC50 = 6.89 µM |

| d10 | 4'-Methoxy | HDAC/AChE | HDAC IC50 = 0.45 µM, AChE IC50 = 3.22 µM |

Data sourced from a study on N-benzyl piperidine derivatives as dual HDAC/AChE inhibitors. nih.gov

The linker between the nitrogen atom and the benzyl group, as well as the groups attached to the nitrogen, influences the molecule's conformation and, consequently, its interaction with target proteins. The flexibility and length of this linker can determine the orientation of the benzyl and benzamide rings relative to each other.

In the context of N-benzylbenzamides as dual soluble epoxide hydrolase/peroxisome proliferator-activated receptor γ (sEH/PPARγ) modulators, the N-benzylbenzamide moiety serves as a merged pharmacophore. researchgate.net The conformational freedom of this linker is crucial for the molecule to adopt a binding pose that is favorable for interacting with two distinct biological targets.

Role of Benzamide Ring Substituents on Pharmacological Profiles

Substituents on the benzamide ring are pivotal in defining the pharmacological characteristics of N-benzyl benzamide derivatives. The electronic properties and positional arrangement of these groups can fine-tune the molecule's activity and selectivity.

While specific research on N-benzyl-3,5-diethoxybenzamide is limited, the effects of alkoxy groups on the benzamide ring have been studied in related compounds. The 3,5-diethoxy substitution pattern introduces two electron-donating ethoxy groups at the meta positions of the benzamide ring. These groups can influence the electron density of the aromatic ring and the amide functionality.

A closely related compound, N-benzyl-3,5-dihydroxybenzamide, has been noted for its potential anticancer, anti-inflammatory, and antimicrobial properties. ontosight.ai The ethoxy groups in this compound would increase the lipophilicity of the molecule compared to the dihydroxy analog, which could affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with hydrophobic pockets in target proteins.

In a study of substituted benzamides as dopamine (B1211576) D4 receptor ligands, it was found that polar, H-bond accepting meta (5-) substituents on the benzamide ring led to enhanced binding affinity. nih.gov The oxygen atoms of the diethoxy groups can act as hydrogen bond acceptors, potentially contributing to target binding.

The electronic nature of the substituents on the benzamide ring significantly impacts biological activity. A comparison between electron-donating groups like diethoxy and strong electron-withdrawing groups like dinitro highlights this influence.

A series of N-alkylphenyl-3,5-dinitrobenzamide analogs have been investigated as potent anti-tuberculosis agents. rsc.org The 3,5-dinitro substitution creates a highly electron-deficient aromatic ring. This electronic feature is critical for their antimycobacterial activity. In contrast, the 3,5-diethoxy groups in this compound are electron-donating, which would confer different electronic and, consequently, biological properties.

| Compound Class | Benzamide Ring Substituents | Electronic Effect | Targeted Activity |

| This compound analog | 3,5-Diethoxy | Electron-donating | Potential anti-inflammatory, anticancer |

| N-alkylphenyl-3,5-dinitrobenzamide | 3,5-Dinitro | Electron-withdrawing | Anti-tuberculosis |

This table provides a conceptual comparison based on the electronic properties of the substituents and the targeted activities of analogous compounds.

Scaffold Modifications and Isosteric Replacements

Altering the core scaffold of N-benzyl benzamide derivatives through isosteric replacements is a common strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. nih.gov Bioisosterism involves the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties. u-tokyo.ac.jp

For instance, the amide bond itself can be replaced by other functional groups to modulate stability and hydrogen bonding capacity. Thioamides, where the carbonyl oxygen is replaced by sulfur, have been explored as amide isosteres. nih.gov This modification generally increases lipophilicity and alters the hydrogen bonding properties, with the thioamide NH being a better hydrogen bond donor and the thiocarbonyl a weaker acceptor compared to the amide. nih.gov

Scaffold hopping, a more drastic form of isosteric replacement, involves replacing the entire core structure while maintaining the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties. Examples include the replacement of a phenyl ring with a heterocycle to alter solubility, metabolism, or target interactions. nih.gov

Expansion to Related Heterocyclic Scaffolds (e.g., Isatins, Thiophenes)

The SAR exploration of N-benzyl benzamide derivatives has naturally extended to the incorporation of the N-benzyl motif into various heterocyclic scaffolds, leading to the discovery of novel compounds with diverse biological activities. Among these, isatins and thiophenes have emerged as particularly fruitful areas of investigation.

Isatins:

Isatin (B1672199) (1H-indole-2,3-dione) is a versatile heterocyclic core, and its N-benzylation has been a key strategy in the development of various bioactive compounds. The combination of the N-benzyl group with the isatin scaffold has yielded potent inhibitors of various enzymes and receptors. For example, N-benzylisatin derivatives have been synthesized and evaluated for their antimicrobial and antiproliferative activities.

A study on novel N-benzylisatin-aryl hydrazones demonstrated their potential as anticancer agents. The synthetic pathway involved the N-benzylation of isatin followed by condensation with various aryl hydrazines. The resulting compounds were evaluated for their biological effects, showcasing the utility of the N-benzylisatin scaffold in generating compounds with potential therapeutic applications.

Thiophenes:

The thiophene (B33073) ring, as a bioisosteric replacement for a benzene (B151609) ring, has also been incorporated into structures related to N-benzyl benzamides. In one study, a series of benzylamines and benzamides containing a tetrahydrobenzo[b]thiophene scaffold were synthesized and evaluated for their anticancer activity. The synthesis involved the condensation of a 2-aminotetrahydrobenzo[b]thiophene derivative with various acid chlorides to yield the corresponding benzamides. This work highlights how the N-benzyl benzamide concept can be expanded to include thiophene-based heterocycles, leading to compounds with significant biological effects.

The exploration of these and other heterocyclic scaffolds provides a rich avenue for the discovery of novel therapeutic agents, leveraging the structural features of the N-benzyl group in new chemical contexts.

Mechanistic Investigations of N Benzyl Benzamide Derivatives in Biological Systems Non Human Focus

Interaction with Enzyme Systems

Extensive searches of scientific literature and databases have revealed no specific studies on the interaction of N-benzyl-3,5-diethoxybenzamide with the enzyme systems outlined below. The following sections detail the areas where no research findings are currently available for this specific compound.

Cholinesterase Inhibition Mechanisms (e.g., Butyrylcholinesterase)

There is no available scientific literature that investigates or provides data on the inhibitory activity or mechanism of action of this compound specifically against butyrylcholinesterase or other cholinesterases.

Glucokinase Activation Pathways

No research has been published detailing the effects of this compound on glucokinase. Consequently, there is no information on its potential activation pathways or its influence on this enzyme.

Phosphodiesterase Modulation

There are no available research findings regarding the modulation of phosphodiesterases by this compound.

Pyruvate Kinase M2 (PKM2) Activation

No published data exists on the activation of Pyruvate Kinase M2 (PKM2) by this compound.

Receptor Ligand Binding and Modulation

There is a lack of available scientific information concerning the binding and modulation of any receptors by this compound. No studies have been found that characterize its profile as a receptor ligand.

Data Tables

Due to the absence of research findings for this compound in the specified biological systems, no data tables can be generated.

Sphingosine-1-Phosphate Receptor (S1P1) Agonism and Allosteric Modulation

While direct studies on this compound's interaction with the Sphingosine-1-Phosphate Receptor 1 (S1P1) are not extensively detailed in the available literature, the broader class of N-benzyl benzamide (B126) derivatives has been investigated for their modulatory effects on various G-protein-coupled receptors (GPCRs), to which S1P1 belongs. Allosteric modulators are compounds that bind to a receptor site distinct from the primary (orthosteric) site, influencing the receptor's response to its natural ligand. nih.gov This can manifest as a change in the ligand's binding affinity or its functional efficacy. nih.gov

Research into allosteric modulation often reveals pathway specificity, where a modulator can enhance signaling through one pathway while inhibiting another for the same receptor. elsevierpure.com For instance, certain allosteric modulators of the cannabinoid CB1 receptor, another GPCR, have been shown to increase the binding of an agonist but decrease its efficacy in some signaling pathways while enhancing it in others. elsevierpure.com This principle of biased agonism, where a compound differentially activates a receptor's signaling pathways, is a key area of investigation for GPCR modulators. elsevierpure.com While specific data on this compound is pending, the established principles of allosteric modulation within the broader chemical class suggest a potential for complex interactions with receptors like S1P1.

Calcium Channel Modulatory Effects

The influence of benzamide derivatives on calcium channels is an area of active research, as these channels are critical for a multitude of cellular functions. nih.gov The modulation of voltage-activated Ca2+ channels by various compounds can alter calcium influx, thereby impacting cellular processes. nih.govnih.gov

One study on N-(4-Acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate (FK960), a benzamide derivative, demonstrated its ability to modulate Ca2+ currents in rat hippocampal neurons. nih.gov FK960 was found to reverse the inhibitory effect of somatostatin (B550006) on Ca2+ currents. nih.gov Furthermore, at specific concentrations, FK960 alone could produce a modest increase in Ca2+ currents without significantly altering the channel's activation kinetics. nih.gov This suggests a modulatory action on the calcium channels themselves. nih.gov

Voltage-gated calcium channels, particularly N-type and T-type, are involved in nociceptive signaling by regulating the release of neurotransmitters. frontiersin.org Their expression and function can be upregulated after nerve injury, contributing to pathological states. frontiersin.org The ability of synthetic compounds to modulate these channels is a key therapeutic interest. biorxiv.org For instance, some synthetic cannabinoid receptor agonists have been shown to be potent modulators of T-type calcium channels. biorxiv.org While direct evidence for this compound is not specified, the precedent set by other benzamide derivatives in modulating calcium channels suggests a potential area for investigation.

Cellular and Molecular Pathway Perturbations (Non-Human Cell Lines/Models)

Anti-proliferative Mechanisms in Specific Cell Lines (e.g., Cancer Cell Lines)

N-benzyl benzamide derivatives have demonstrated significant anti-proliferative activity in various cancer cell lines through diverse mechanisms. One prominent mechanism is the inhibition of tubulin polymerization. A series of novel N-benzylbenzamide derivatives were designed as tubulin polymerization inhibitors, with compound 20b showing potent anti-proliferative activities with IC50 values between 12 and 27 nM across several cancer cell lines. nih.gov Mechanistic studies confirmed that this compound binds to the colchicine (B1669291) binding site on tubulin, leading to potent anti-vascular effects. nih.gov The water-soluble prodrug, 20b-P , significantly inhibited tumor growth in a liver cancer cell H22 allograft mouse model. nih.gov

Another study focused on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, which exhibited submicromolar anti-proliferative activity in MIA PaCa-2 pancreatic cancer cells. nih.gov These compounds were found to reduce the activity of mTORC1 and modulate autophagy, a cellular degradation process. nih.gov Specifically, they increased basal autophagy but impaired the autophagic flux under starvation and refeeding conditions, suggesting a novel mechanism of action. nih.gov

Furthermore, other benzamide analogs have been shown to inhibit the growth of A549 non-small cell lung cancer cells in a dose- and time-dependent manner. atlantis-press.com Similarly, novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, which contain a benzamide-like structure, displayed a broad spectrum of anti-proliferative activity against PC-3, HeLa, HCT-116, and MCF-7 cancer cell lines. mdpi.com

Table 1: Anti-proliferative Activity of N-Benzyl Benzamide Derivatives in Cancer Cell Lines

| Compound/Derivative Class | Cell Line(s) | Mechanism of Action | IC50 Values | Reference |

|---|---|---|---|---|

| Compound 20b (N-benzylbenzamide) | Various cancer cell lines | Tubulin polymerization inhibitor (colchicine binding site) | 12 - 27 nM | nih.gov |

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | MIA PaCa-2 (Pancreatic) | mTORC1 inhibition, Autophagy modulation | Submicromolar | nih.gov |

| Benzamide analogs | A549 (Lung) | Growth inhibition | Dose-dependent | atlantis-press.com |

| Compound 6k (N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide) | MCF-7, HCT-116, HeLa, PC-3 | HDAC-6 inhibition | 6.93 - 12.17 µM | mdpi.com |

Antimicrobial Actions (e.g., Anti-tubercular Activity in Mycobacterium tuberculosis strains, Antibacterial)

N-benzyl benzamide derivatives have emerged as a promising class of antimicrobial agents, particularly against Mycobacterium tuberculosis (Mtb). A series of N-benzyl 3,5-dinitrobenzamides, derived from the anti-TB drug candidate PBTZ169, were identified as potent anti-TB agents. nih.gov Several compounds from this series, including D5, D6, D7, and D12 , demonstrated excellent in vitro activity against the drug-susceptible Mtb H37Rv strain with a Minimum Inhibitory Concentration (MIC) of 0.0625 µg/mL. nih.gov They were also highly active against clinically isolated multidrug-resistant (MDR) strains. nih.gov

The structural development from known antitubercular agents has been a key strategy. For instance, the coumarin (B35378) skeleton has been used as a scaffold to develop new antimicrobial drugs, with some thiazolyl coumarin derivatives showing activity against Mtb H37Rv. unila.ac.id Other studies have explored different scaffolds, such as 2,2'-dithiobis(benzamide) derivatives, which have shown in vitro activity against Mtb H37Rv and other atypical mycobacteria, with no cross-resistance to existing drugs. nih.gov

Beyond mycobacteria, the antibacterial potential of benzamide derivatives extends to other pathogens. A series of N-benzylamino fumaramates were synthesized and screened for antibacterial activity, showing moderate to high potency against various microorganisms. researchgate.net

Table 2: Antimicrobial Activity of N-Benzyl Benzamide Derivatives

| Compound/Derivative Class | Target Organism(s) | Activity (MIC) | Reference |

|---|---|---|---|

| N-benzyl 3,5-dinitrobenzamides (D5, D6, D7, D12 ) | Mycobacterium tuberculosis H37Rv | 0.0625 µg/mL | nih.gov |

| N-benzyl 3,5-dinitrobenzamides | Multidrug-resistant M. tuberculosis | < 0.016–0.125 µg/mL | nih.gov |

| Hydrazinyl thiazolyl coumarin derivatives (7c ) | Mycobacterium tuberculosis & other bacteria | 31.25–62.5 μg/mL | unila.ac.id |

| 2,2'-dithiobis[N-[3-(decanoyloxy)propyl]benzamide] [56 ] | Mycobacterium tuberculosis H37Rv | Superior or equivalent to streptomycin | nih.gov |

| N-benzylamino fumaramates | Gram-positive and Gram-negative bacteria | Moderate to high potency | researchgate.net |

Neuroprotective Effects in Oxidative Damage Models

Several N-benzyl benzamide derivatives have demonstrated neuroprotective properties in various non-human models of neuronal damage. One study reported a series of selective butyrylcholinesterase (BChE) inhibitors with an N-benzyl benzamide scaffold. acs.orgnih.gov A number of these compounds showed neuroprotective effects in an oxidative damage model. acs.orgnih.gov

Another investigation focused on benzyloxy benzamide derivatives as potential agents against ischemic stroke. nih.gov The mechanism of action involves the disruption of the protein-protein interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS), which is implicated in neuronal damage following a stroke. nih.gov Compound 29 (LY836) from this series showed improved neuroprotective activity in primary cortical neurons against glutamate-induced damage. nih.gov It was also shown to block the PSD95-nNOS association in cultured cortical neurons and exhibited therapeutic effects in a rat model of middle cerebral artery occlusion. nih.gov

Furthermore, a library of N-benzylbenzamide, N-phenethylbenzamide, and N-benzyloxybenzamide derivatives was evaluated for their ability to inhibit amyloid-beta (Aβ42) aggregation, a key pathological hallmark of Alzheimer's disease. researchgate.net These compounds were shown to mitigate Aβ42-induced neurotoxicity in mouse hippocampal neuronal cells (HT22). researchgate.net

Table 3: Neuroprotective Activity of N-Benzyl Benzamide Derivatives

| Compound/Derivative Class | Model System | Mechanism of Action | Outcome | Reference |

|---|---|---|---|---|

| N-benzyl benzamide BChE inhibitors | Oxidative damage model | Butyrylcholinesterase inhibition | Neuroprotection | acs.orgnih.gov |

| Compound 29 (LY836) (benzyloxy benzamide) | Primary cortical neurons, Rat MCAO model | PSD95-nNOS interaction inhibitor | Reduced glutamate-induced damage, Reduced infarct size | nih.gov |

| N-benzylbenzamide derivatives | HT22 hippocampal cells | Aβ42 aggregation inhibition | Mitigation of Aβ42-induced neurotoxicity | researchgate.net |

Enzyme Inhibition Assays (in vitro methodology)

The in vitro evaluation of enzyme inhibition is a fundamental step in characterizing the biological activity of N-benzyl benzamide derivatives. A variety of assays are employed to determine the potency and selectivity of these compounds against different enzyme targets.

For instance, the inhibitory activity of N-benzyl benzamide derivatives against butyrylcholinesterase (BChE) was determined, yielding IC50 values ranging from picomolar to nanomolar. acs.orgnih.gov The direct binding of these compounds to BChE was confirmed using surface plasmon resonance, which measures the interaction between a ligand and its target in real-time. acs.orgnih.gov

In the context of tyrosinase inhibition, a series of N-benzylbenzamide derivatives with hydroxyl substitutions were synthesized and tested. nih.gov The tyrosinase inhibitory activity was assessed by measuring the inhibition of L-DOPA oxidation catalyzed by mushroom tyrosinase. nih.gov Compound 15 from this series was a potent inhibitor with an IC50 of 2.2 µM. nih.gov

For antitubercular N-benzyl 3,5-dinitrobenzamides, the in vitro activity against Mycobacterium tuberculosis was determined using the Microplate Alamar Blue Assay (MABA). nih.gov The minimum inhibitory concentration (MIC) was defined as the lowest concentration of the compound that resulted in a greater than 90% reduction in fluorescence, indicating inhibition of bacterial growth. nih.gov

Dual-target inhibitors have also been developed from the N-benzylbenzamide scaffold. One study identified a compound, 14c , that acts as a submicromolar modulator of both soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ). acs.org The inhibitory concentration (IC50) for sEH and the effective concentration (EC50) for PPARγ were both determined to be 0.3 µM through relevant in vitro assays. acs.org

Target Engagement Studies in Cellular Contexts (excluding clinical)

Extensive literature searches did not yield specific studies on the target engagement of this compound in non-human cellular contexts. While research exists for structurally related N-benzyl benzamide derivatives, the specific diethoxy substitution pattern of the target compound has not been the subject of published cellular target engagement investigations.

Therefore, no data tables or detailed research findings on the direct cellular targets and mechanism of action for this compound can be provided at this time.

Computational and Theoretical Studies on N Benzyl Benzamide Compounds

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental in understanding how a ligand, such as an N-benzyl benzamide (B126) derivative, might interact with the binding site of a protein target.

Research on benzamide derivatives has utilized molecular docking to elucidate their potential as inhibitors for various enzymes. For instance, docking studies on benzamide derivatives with topoisomerase enzymes have revealed specific binding interactions and calculated binding energies. dergipark.org.tr The process involves preparing the 3D structures of both the ligand (e.g., N-benzyl-3,5-diethoxybenzamide) and the target protein, followed by a simulation that samples a wide range of conformations and orientations of the ligand within the protein's active site. nih.gov The results are scored based on the calculated binding affinity or free energy.

In studies of N-benzylbenzamides as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), docking helped confirm that the N-benzylbenzamide scaffold could fit into a merged pharmacophore, guiding the design of potent modulators. acs.org Docking simulations of various benzamide derivatives have identified key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. For example, studies have shown that the amide group often participates in hydrogen bonding with amino acid residues in the target's active site. dergipark.org.tracs.org The diethoxy groups on the this compound molecule would likely engage in hydrophobic interactions within the binding pocket, while the benzamide core provides a rigid scaffold for precise positioning.

| Target Protein | Ligand Class | Representative Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Topoisomerase IIα | Benzamide Derivatives | -94.38 | ARG487, DC8, DT9, DG13 | dergipark.org.tr |

| sEH | Benzoxazole-based Amides | -41 to -57 (van der Waals component) | Not Specified | acs.org |

| DNA Gyrase B (S. aureus) | Pyridine–thiourea Derivatives | -8.5 to -10.1 | ASP81, GLU58, ILE86 | mdpi.com |

| PPARγ | N-Benzylbenzamides | Not Specified | Helix 12 | acs.org |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. epstem.net These methods can accurately predict various molecular properties such as optimized geometry, vibrational frequencies, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.net

For N-benzyl benzamide compounds, DFT calculations can provide insights into their chemical stability and reactivity. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter; a smaller energy gap suggests higher reactivity. epstem.net These calculations can also determine electronic properties like ionization potential, electron affinity, electronegativity, and chemical hardness. epstem.net For a molecule like this compound, DFT can be used to map the electrostatic potential surface, identifying electron-rich regions (e.g., the oxygen atoms of the ethoxy and carbonyl groups) that are susceptible to electrophilic attack and electron-poor regions (e.g., hydrogen atoms of the amide group) that are prone to nucleophilic attack. Such studies on related structures have used the B3LYP method with a 6-31G basis set to successfully calculate these properties and compare them with experimental data. epstem.net

| Calculated Property | Significance | Typical Method |

|---|---|---|

| Optimized Molecular Geometry | Predicts bond lengths, bond angles, and dihedral angles. | DFT/B3LYP/6-31G(d,p) |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. | DFT/B3LYP |

| Mulliken Atomic Charges | Describes the electron distribution across the molecule. | DFT/B3LYP |

| Electrostatic Potential Map | Visualizes electron-rich and electron-poor regions. | DFT/B3LYP |

| Vibrational Frequencies | Correlates with experimental IR and Raman spectra. | DFT/B3LYP |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. This technique is used to study the conformational flexibility of ligands like this compound and to analyze the stability and dynamics of ligand-protein complexes. acs.orgnih.gov

For benzamide derivatives, MD simulations have been used to calculate binding free energies using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). acs.org These calculations can decompose the binding energy into contributions from different types of interactions, such as van der Waals, electrostatic, and solvation energies, revealing the primary driving forces for binding. acs.org Such studies have shown that for some amide inhibitors, van der Waals interactions and shape complementarity are the dominant factors in stabilizing the ligand-protein complex. acs.org

Virtual Screening and Ligand-Based Drug Design Approaches

Virtual screening is a computational strategy used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov When the 3D structure of the target is unknown or a set of known active ligands is available, ligand-based drug design (LBDD) approaches are particularly valuable. nih.gov

LBDD methods, such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling, rely on the principle that molecules with similar structures are likely to have similar biological activities. nih.govnih.gov A study on benzamide derivatives as glucokinase activators utilized 3D-QSAR to develop models that correlated structural features with biological activity, which were then used to screen for more potent compounds. nih.gov

For a compound like this compound, its structure could be used as a template in a similarity search to find other compounds in a database with a high degree of structural resemblance. Alternatively, if it is a known active compound, it could be part of a training set to build a QSAR model. This model would then be used to predict the activity of untested compounds, prioritizing them for synthesis and experimental testing. Ligand-based virtual screening (LBVS) has been successfully applied to identify benzimidazole (B57391) derivatives as potential antiparasitic agents, demonstrating the power of this approach. nih.gov

Pharmacophore Modeling and Prediction of Biological Activity

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger (or block) its response. youtube.com These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. youtube.comnih.gov

A pharmacophore model can be generated based on the structure of a single potent ligand or by aligning a set of active molecules and identifying their common features. nih.gov Studies on N-benzyl benzamide derivatives have successfully employed this approach. For example, a 3D pharmacophore model for N-benzyl benzamide inhibitors of melanogenesis was developed to understand the key features for interaction with the receptor. nih.gov Similarly, a pharmacophore hypothesis for benzamide derivatives as glucokinase activators was generated, consisting of features like one hydrogen bond acceptor, one hydrogen bond donor, and two aromatic rings (ADRR_1). nih.gov

Once a pharmacophore model is validated, it can be used as a 3D query to screen large chemical databases for novel molecules that match the pharmacophore's features. nih.gov This allows for the identification of structurally diverse compounds that may possess the desired biological activity. For this compound, a pharmacophore model would likely include the aromatic rings, the hydrogen bond donor (N-H) and acceptor (C=O) of the amide group, and hydrophobic features corresponding to the benzyl (B1604629) and diethoxy groups.

| Pharmacophore Feature | Corresponding Chemical Moiety in this compound | Potential Interaction |

|---|---|---|

| arrow_downward Hydrogen Bond Donor | Amide (N-H) | Donates a hydrogen bond to an acceptor group on the receptor. |

| arrow_upward Hydrogen Bond Acceptor | Carbonyl oxygen (C=O), Ether oxygens | Accepts a hydrogen bond from a donor group on the receptor. |

| bubble_chart Aromatic Ring | Benzoyl ring, Benzyl ring | Engages in π-π stacking or hydrophobic interactions. |

| waves Hydrophobic Group | Diethoxy groups, Benzyl group | Fits into hydrophobic pockets of the receptor. |

Analytical and Spectroscopic Characterization Techniques for N Benzyl 3,5 Diethoxybenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. For N-benzyl-3,5-diethoxybenzamide, ¹H and ¹³C NMR data would provide critical information. The ¹H NMR spectrum would reveal the chemical environment of the hydrogen atoms, including the aromatic protons on both the benzyl (B1604629) and diethoxybenzoyl rings, the benzylic methylene (B1212753) protons, and the ethoxy group protons. Expected signals would include triplets and quartets for the ethoxy groups, a singlet or doublet for the benzylic protons, and distinct signals in the aromatic region.

Similarly, the ¹³C NMR spectrum would identify all unique carbon atoms in the molecule, including the carbonyl carbon of the amide, the carbons of the two aromatic rings, the benzylic carbon, and the carbons of the ethoxy groups.

Despite a thorough search, specific ¹H and ¹³C NMR spectral data (chemical shifts, coupling constants, and signal multiplicities) for this compound could not be located in the available scientific literature and databases.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₁₈H₂₁NO₃), the expected exact molecular weight is approximately 299.15 g/mol . An electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 299.

Key fragmentation patterns would likely involve the cleavage of the amide bond, leading to fragments corresponding to the benzyl cation (m/z 91) and the 3,5-diethoxybenzoyl cation (m/z 195). Further fragmentation of the 3,5-diethoxybenzoyl portion could also be observed.

However, no published mass spectra or detailed fragmentation analysis for this compound were found during the literature search.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching of the secondary amide (around 3300 cm⁻¹), C=O stretching of the amide (Amide I band, around 1650 cm⁻¹), and N-H bending (Amide II band, around 1550 cm⁻¹). Additionally, C-O stretching for the ether groups and C-H stretching for the aromatic and aliphatic parts would be visible.

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The benzamide (B126) chromophore would be expected to exhibit characteristic absorbance maxima in the UV region.

Specific IR and UV-Vis spectral data, including absorption frequencies (cm⁻¹) and maximum absorbance wavelengths (λmax), for this compound are not available in the reviewed sources.

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, LC-MS)

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for assessing the purity of a compound and for its isolation. An HPLC method for this compound would typically involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention time would be a key parameter for its identification under specific chromatographic conditions. LC-MS would couple the separation power of HPLC with the detection capabilities of mass spectrometry, providing both retention time and mass-to-charge ratio data.

No specific HPLC or LC-MS methods, including details on columns, mobile phases, flow rates, or retention times, have been reported for this compound in the searched literature.

Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide detailed information on its bond lengths, bond angles, and conformation in the solid state, as well as details about its crystal packing and intermolecular interactions.

A search for crystallographic data, including crystal system, space group, and unit cell dimensions, for this compound in crystallographic databases yielded no results.

Future Perspectives and Emerging Research Avenues

Design of Next-Generation N-Benzyl Benzamide (B126) Scaffolds

The design of future N-benzyl benzamide derivatives will be heavily influenced by structure-activity relationship (SAR) studies, which aim to optimize potency, selectivity, and pharmacokinetic properties. Research on various analogues has provided valuable insights into how different substituents on both the benzyl (B1604629) and benzamide rings affect their biological activity.

For instance, studies on anticonvulsant (R)-N-benzyl 2-acetamido-3-methoxypropionamide have shown that the 3-oxy and 4'-benzylamide positions can accommodate non-bulky, hydrophobic groups while retaining significant activity. nih.gov The introduction of larger groups at the 3-oxy position led to a decrease in anticonvulsant activity, which could be partially offset by incorporating unsaturated groups. nih.gov This suggests that for a hypothetical N-benzyl-3,5-diethoxybenzamide, the size and nature of the alkoxy groups at the 3 and 5 positions would be critical determinants of its biological profile.

Furthermore, research on N-benzylbenzamides as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ) has highlighted the tight structural requirements for achieving dual activity. acs.org The introduction of sterically demanding moieties in the para position of the benzyl ring was found to shift the activity profile. acs.org These findings underscore the importance of fine-tuning the substitution pattern to achieve the desired therapeutic effect.

Future design strategies will likely involve:

Bioisosteric Replacement: Replacing the diethoxy groups of this compound with other functional groups of similar size and electronic properties to explore new chemical space and potentially improve activity or metabolic stability.

Scaffold Hopping: Utilizing the core N-benzyl benzamide structure as a starting point to design novel, structurally distinct compounds that retain the key pharmacophoric features.

Fragment-Based Drug Design: Combining small molecular fragments known to bind to a target of interest to build novel N-benzyl benzamide derivatives with high affinity and specificity.

Exploration of Novel Biological Targets for this compound Analogues

While N-benzyl benzamide derivatives have been investigated for their effects on established targets, a significant avenue for future research is the identification of novel biological targets. The diverse biological activities reported for this class of compounds, including anti-inflammatory, antimicrobial, and anticancer effects, suggest that they may interact with multiple cellular pathways. ontosight.ai

Some of the promising novel targets for N-benzyl benzamide analogues include:

Butyrylcholinesterase (BChE): A series of N-benzyl benzamide derivatives have been identified as selective, sub-nanomolar inhibitors of BChE, a target of interest for the treatment of advanced Alzheimer's disease. nih.govacs.org

Tubulin: Novel N-benzylbenzamide derivatives have been designed as tubulin polymerization inhibitors, demonstrating potent antitumor and anti-vascular activities.

Heat Shock Protein 90 (Hsp90): Resorcinol-based N-benzyl benzamide derivatives have been developed as potent inhibitors of Hsp90, a molecular chaperone crucial for the stability of many oncogenic proteins.

Deubiquitinating Enzymes (DUBs): The USP1/UAF1 deubiquitinase complex, a regulator of DNA damage response, has been identified as a target for N-benzyl-2-phenylpyrimidin-4-amine derivatives, showing potential for anticancer therapy. nih.gov

The exploration for novel targets will be facilitated by high-throughput screening of N-benzyl benzamide libraries against diverse biological assays and the use of chemoproteomic approaches to identify protein binding partners.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental approaches is crucial for accelerating the discovery and optimization of N-benzyl benzamide-based therapeutics. Molecular modeling and dynamic simulations can provide valuable insights into the potential mechanism of action and binding modes of these compounds.

For example, in the study of new benzamide derivatives as inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), molecular dynamics simulations suggested that the ligands could stabilize the enzymes and reduce their flexibility, thereby impeding their function. nih.gov An analysis of hydrogen bonding patterns further elucidated the interaction mechanisms. nih.gov

Future research will increasingly rely on:

In Silico Screening: Virtual screening of large compound libraries against the three-dimensional structures of biological targets to identify potential hits with the N-benzyl benzamide scaffold.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: To accurately model enzyme-inhibitor interactions and predict binding affinities.

Artificial Intelligence and Machine Learning: To develop predictive models for the activity and properties of N-benzyl benzamide derivatives based on their structural features.

Advanced Spectroscopic and Crystallographic Techniques: To experimentally validate the binding modes and structure-activity relationships predicted by computational models. The synthesis of novel analogues, such as N-benzyl-(3E,5E)-3,5-bis(2-hydroxybenzylidene)-4-piperidone, and their characterization by techniques like UV-visible, IR, NMR, and mass spectrometry are fundamental to this process. mdpi.comresearchgate.net

Development of Chemical Probes and Tool Compounds

High-quality chemical probes are essential tools for dissecting the function of specific proteins in complex biological systems. nih.gov N-benzyl benzamide derivatives with high potency, selectivity, and well-characterized mechanisms of action have the potential to be developed into valuable chemical probes.

The development of such probes requires a meticulous design and optimization process, coupled with extensive functional validation. nih.gov Key characteristics of a good chemical probe include high affinity for its target and a clear distinction in activity compared to a structurally similar but inactive control compound. acs.org

The anticonvulsant lacosamide, (R)-N-benzyl 2-acetamido-3-methoxypropionamide, serves as an example where structural modifications were explored to potentially develop tool compounds. nih.govresearchgate.net The ability to install photoreactive (AB) or chemical reporter (CR) groups at specific sites of the molecule could allow for the identification of its molecular targets within the brain. nih.gov

Future efforts in this area will focus on:

Designing probes with "warheads": Incorporating reactive groups into the N-benzyl benzamide scaffold to allow for covalent labeling of the target protein, facilitating its identification and characterization.

Developing fluorescently labeled probes: To visualize the subcellular localization of the target protein and study its dynamics in living cells.

Creating photo-switchable probes: To enable precise spatial and temporal control over the activity of the probe using light.

By developing a toolkit of chemical probes based on the N-benzyl benzamide scaffold, researchers will be better equipped to explore the intricacies of cellular signaling pathways and identify novel therapeutic targets.

Q & A

Q. What are the established synthetic routes for N-benzyl-3,5-diethoxybenzamide, and how can intermediates be characterized?

Methodological Answer:

- Synthesis : A common approach involves coupling 3,5-diethoxybenzoic acid with benzylamine using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. This method minimizes side reactions and improves yield .

- Intermediate Characterization : Thin-layer chromatography (TLC) monitors reaction progress. Purification via column chromatography (e.g., ethyl acetate/hexane gradients) isolates intermediates. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, with key signals including ethoxy (–OCH₂CH₃) protons at δ 1.3–1.5 ppm and aromatic protons at δ 6.5–7.5 ppm .

Q. How can researchers confirm the purity and identity of this compound post-synthesis?

Methodological Answer:

- Analytical Techniques :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended).

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (expected [M+H]⁺ ~344.4 g/mol).

- Elemental Analysis : Validate %C, %H, and %N against theoretical values .

Q. What are the solubility properties and handling precautions for this compound?

Methodological Answer:

- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. For biological assays, dissolve in DMSO (stock solutions ≤10 mM) and dilute in buffer to avoid solvent toxicity .

- Safety : Wear nitrile gloves and safety goggles. Store at –20°C under inert gas (argon) to prevent degradation. Consult SDS for hazard statements (e.g., H315: skin irritation) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in this compound synthesis?

Methodological Answer:

- Variables to Test :

- Catalysts : Compare DCC with EDC/HOBt for coupling efficiency.

- Temperature : Conduct reactions at 0–25°C to minimize byproducts.

- Solvent : Test dichloromethane vs. THF for solubility and reaction rate.

- Design of Experiments (DoE) : Use factorial designs to identify critical parameters. For example, a 2³ factorial design (catalyst type, temperature, solvent) can optimize yield .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

- Antimicrobial Testing : Follow CLSI guidelines for MIC (minimum inhibitory concentration) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) using broth microdilution .

- Anticancer Screening : Use MTT assays on HeLa or MCF-7 cells. Pre-treat cells with 1–100 µM compound for 48 hours; calculate IC₅₀ values .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Reproducibility Checks : Validate assay protocols (e.g., cell passage number, serum batch).

- Structural Confirmation : Re-analyze compound integrity via LC-MS post-assay to rule out degradation.

- Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance (p < 0.05). Report data with 95% confidence intervals .

Q. What strategies enable structure-activity relationship (SAR) studies for this compound derivatives?

Methodological Answer:

- Modifications : Synthesize analogs with substituent variations (e.g., replacing ethoxy with methoxy or halogen groups).

- Biological Profiling : Compare IC₅₀ values across analogs to identify critical functional groups. Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with targets like cyclooxygenase-2 (COX-2) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:

- Accelerated Degradation Studies :

- Thermal Stability : Incubate at 40°C for 30 days; analyze via HPLC for degradation products.

- Photostability : Expose to UV light (λ = 365 nm) for 48 hours; monitor by TLC.

- Recommendations : Store lyophilized powder at –80°C with desiccants for long-term stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.